2-Bromo-4-(difluoromethyl)pyridine
Overview
Description
“2-Bromo-4-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H4BrF2N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in several studies . One efficient method involves preparing 2,4-dibromopyridine and 4,4’-dibromo-2,2’-bipyridine from the corresponding nitroazine N-oxide in one step via a tandem nucleophilic substitution-N-oxide reduction process .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)c1ccnc(Br)c1
. This indicates that the molecule consists of a pyridine ring with bromine and difluoromethyl groups attached at the 2 and 4 positions, respectively . Chemical Reactions Analysis
“this compound” is used as a key intermediate in various chemical reactions. For instance, it is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors . Another study mentions the regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a density of 1.657 g/mL at 25 °C and a refractive index (n20/D) of 1.520 . Its molecular weight is 208.00 .Scientific Research Applications
Synthesis of Novel Derivatives
One prominent application of pyridine derivatives, closely related to 2-Bromo-4-(difluoromethyl)pyridine, is in the synthesis of novel compounds via palladium-catalyzed Suzuki cross-coupling reactions. A study demonstrates the synthesis of a series of new pyridine derivatives, showcasing their potential in producing chiral dopants for liquid crystals and exploring their biological activities, such as anti-thrombolytic and biofilm inhibition activities. These findings underline the versatility of pyridine derivatives in medicinal chemistry and material science (Ahmad et al., 2017).
Spectroscopic and Optical Studies
Another study focused on the spectroscopic characterization of a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, applying Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research provides insights into the compound's geometric structure, vibrational frequencies, and optical properties, highlighting its potential in developing new materials with desirable physical characteristics (Vural & Kara, 2017).
Catalysis and Acidic Properties
Further research investigates the generation of Brønsted and Lewis acid sites on silica's surface by doping with various cations, using pyridine adsorption to study the acidic properties. This study elucidates the role of pyridine derivatives in understanding and enhancing the catalytic activities of acid catalysts, with implications for chemical synthesis and industrial processes (Connell & Dumesic, 1987).
Advanced Material Synthesis
Moreover, the direct arylation reactions of pyridine N-oxides with aryl bromides, facilitated by the use of related pyridine derivatives, offer a solution to the challenges faced in the synthesis of advanced materials. This method allows for the efficient and selective synthesis of 2-substituted pyridines, which are crucial in developing pharmaceuticals and organic materials (Campeau, Rousseaux, & Fagnou, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFLELWFIHZCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672355 | |
Record name | 2-Bromo-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204295-87-3 | |
Record name | 2-Bromo-4-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-(DIFLUOROMETHYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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